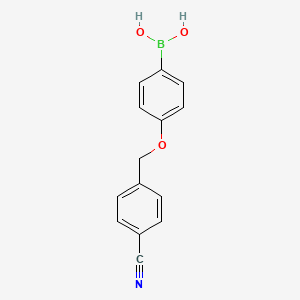

![molecular formula C8H6N2O2 B567044 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile CAS No. 1261365-28-9](/img/structure/B567044.png)

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

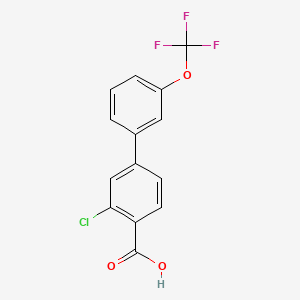

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile” is a unique chemical compound with the empirical formula C8H6N2O2 . It has a molecular weight of 162.15 . The compound is solid in form .

Molecular Structure Analysis

The compound’s SMILES string is N#Cc1cnc2OCCOc2c1 . The InChI is 1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2 . These representations provide a detailed view of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 162.15 g/mol . It has a topological polar surface area of 31.4 Ų . The compound is solid in form .Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthetic Routes : 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile derivatives have been synthesized through novel routes. For instance, the reaction of heptalenecarbaldehydes with 3-(dicyanomethylidene)-indan-1-one in boiling ethanol, in the presence of secondary amines, yields 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These compounds can be dehydrogenated to form compounds with significant absorption in the UV/VIS spectrum, indicating potential applications in optical materials or sensors (Landmesser, Linden, & Hansen, 2008).

Creation of Novel Scaffolds : The chemical structure of this compound allows for modifications that make it an attractive intermediate in the preparation of potential therapeutic agents. Its versatility comes from the presence of a hydroxymethyl group (Bartolomea et al., 2003).

Structural Diversity in Drug Discovery : The selective introduction of substituents on the pyridine ring of this compound has been achieved, maintaining functionality at the 3-position. This highlights its potential use as a scaffold in drug discovery and combinatorial chemistry, offering a range of structural diversity for potential pharmaceutical compounds (Alcázar et al., 2003).

Crystallographic Analysis : Structural elucidation through X-ray crystallography has been conducted on derivatives of this compound, providing insights into their molecular geometry and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be pivotal in their application in various scientific fields (Yong-mi, 2014).

Applications in Material Science and Chemistry

Optical Properties : Certain derivatives exhibit unique optical properties, such as broad absorption bands and fluorescence. This opens up potential applications in the fields of photonics and materials science, where such properties can be utilized in the development of optical devices and sensors (Landmesser, Linden, & Hansen, 2008).

Synthesis of Diverse Compounds : The structure of this compound facilitates the synthesis of a wide range of compounds. This diversity is key in exploring new materials and chemical entities for various industrial and research applications (Jayarajan & Vasuki, 2012).

Junction Characteristics in Electronics : Research into the structural and junction characteristics of pyridine derivatives, including those similar to this compound, has shown potential applications in the field of electronics, particularly in the development of heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Future Directions

Properties

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUMBPSFICEIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679135 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-28-9 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

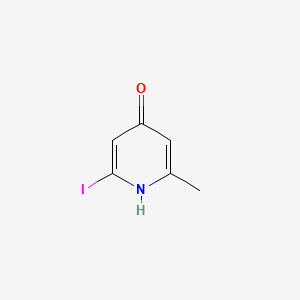

![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

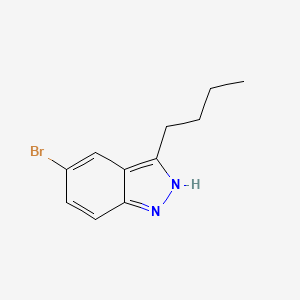

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)

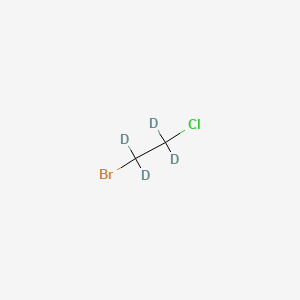

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)